molecular formula C14H10F2N2 B12885076 4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine

4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12885076
M. Wt: 244.24 g/mol
InChI Key: NWYKQLDNROLVBO-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and a phenyl group attached to a pyrrolo[2,3-b]pyridine scaffold. The incorporation of fluorinated groups, such as difluoromethyl, is known to enhance the biological activity, metabolic stability, and lipophilicity of organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the use of ethyl bromodifluoroacetate as a fluorine source. The process typically involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its transition metal-free nature and the availability of the reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its therapeutic potential due to its enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, enhancing binding affinity and selectivity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine
  • 4-(Methyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine
  • 4-(Chloromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

The presence of the difluoromethyl group in 4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H10F2N2

Molecular Weight

244.24 g/mol

IUPAC Name

4-(difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H10F2N2/c15-13(16)11-8-12(9-4-2-1-3-5-9)18-14-10(11)6-7-17-14/h1-8,13H,(H,17,18)

InChI Key

NWYKQLDNROLVBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)C(F)F

Origin of Product

United States

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